molecular formula C12H14O4 B7976406 Methyl 3,5-dimethyl-4-methoxybenzoylformate

Methyl 3,5-dimethyl-4-methoxybenzoylformate

Cat. No.: B7976406
M. Wt: 222.24 g/mol
InChI Key: WWHDSEDESIKPNV-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-4-methoxybenzoylformate is an organic compound with the molecular formula C({12})H({14})O(_{4}). It is a derivative of benzoylformate, characterized by the presence of methyl and methoxy groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-dimethyl-4-methoxybenzoylformate typically involves the esterification of 3,5-dimethyl-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process involves the continuous addition of 3,5-dimethyl-4-methoxybenzoic acid and methanol into a reactor containing the acid catalyst, followed by separation and purification of the ester product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can yield alcohols or hydrocarbons, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or catalytic hydrogenation.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 3,5-dimethyl-4-methoxybenzoic acid or 3,5-dimethyl-4-methoxybenzaldehyde.

    Reduction: 3,5-dimethyl-4-methoxybenzyl alcohol or 3,5-dimethyl-4-methoxybenzene.

    Substitution: Various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-dimethyl-4-methoxybenzoylformate is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to act as a prodrug or a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Methyl 3,5-dimethyl-4-methoxybenzoylformate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

  • Methyl 3,5-dimethylbenzoate
  • Methyl 4-methoxybenzoate
  • 3,5-Dimethyl-4-methoxybenzoic acid

Comparison: Methyl 3,5-dimethyl-4-methoxybenzoylformate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. Compared to Methyl 3,5-dimethylbenzoate, it has an additional methoxy group that can participate in various chemical reactions. Methyl 4-methoxybenzoate lacks the methyl groups, affecting its steric and electronic properties. 3,5-Dimethyl-4-methoxybenzoic acid, while similar, is more acidic and less reactive in esterification reactions.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-(4-methoxy-3,5-dimethylphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-7-5-9(10(13)12(14)16-4)6-8(2)11(7)15-3/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHDSEDESIKPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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